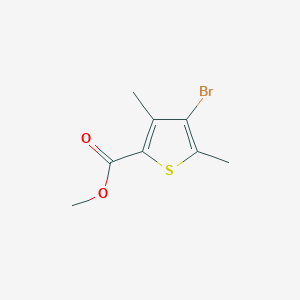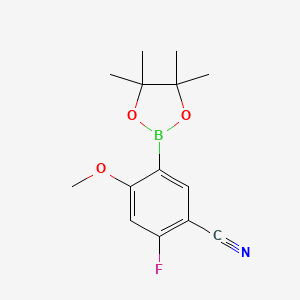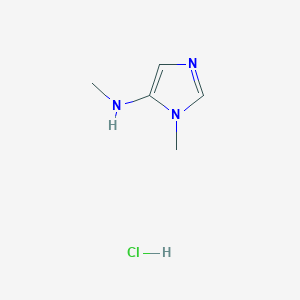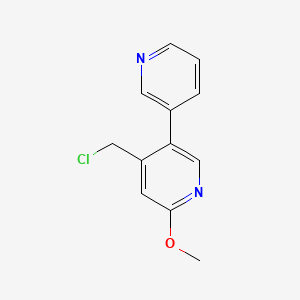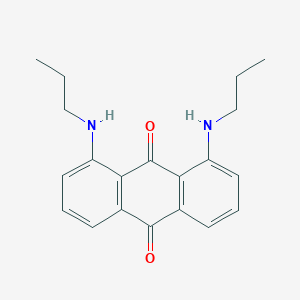![molecular formula C17H21IN2S B13143439 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C17H21IN2S and a molecular weight of 412.33 g/mol. This compound is known for its unique structure, which includes a benzothiazolium core and a dimethylamino group attached to a hexa-1,3,5-trienyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 3-ethylbenzothiazolium iodide with a suitable dimethylaminohexa-1,3,5-trienyl precursor under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Addition: Addition reactions can occur at the double bonds in the hexa-1,3,5-trienyl chain, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with cellular proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can be compared with other similar compounds, such as:
- 3-ethyl-2-[(1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trienyl]benzothiazolium chloride
- 3-ethyl-2-[(1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trienyl]benzothiazolium bromide
These compounds share a similar benzothiazolium core and dimethylaminohexa-1,3,5-trienyl chain but differ in the halide ion present. The uniqueness of this compound lies in its specific iodide ion, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C17H21IN2S |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
(1E,3E,5E)-6-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylhexa-1,3,5-trien-1-amine;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-4-19-15-11-8-9-12-16(15)20-17(19)13-7-5-6-10-14-18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DJZDZSLREVTUCL-UHFFFAOYSA-M |
SMILES isomérico |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C=C/N(C)C.[I-] |
SMILES canónico |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=CN(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


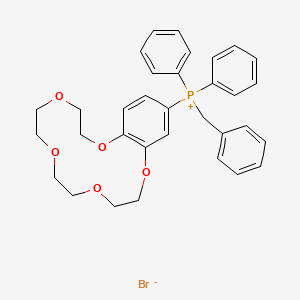
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

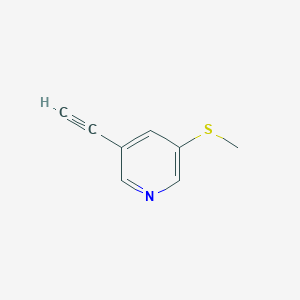
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

